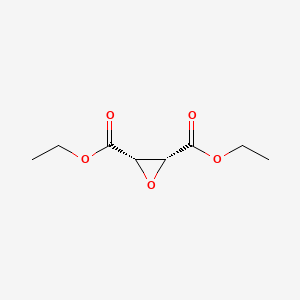
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) is a complex organic compound that features a pyridine ring substituted at the 2 and 6 positions with methanone groups linked to 4-methylpiperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Substitution at the 2 and 6 Positions: The pyridine ring is then functionalized at the 2 and 6 positions using appropriate reagents.
Attachment of 4-Methylpiperidine Moieties: The final step involves the attachment of 4-methylpiperidine groups to the methanone functionalities.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone groups to methylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce methylene derivatives.
Aplicaciones Científicas De Investigación
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Pyridine-2,6-diyl bis[N-phenyl(thiourea)]: This compound features a similar pyridine core but with thiourea groups instead of piperidine moieties.
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Another compound with a pyridine core, but with triazole and arylideneamino groups.
Uniqueness
Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) is unique due to its specific substitution pattern and the presence of 4-methylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C19H27N3O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[6-(4-methylpiperidine-1-carbonyl)pyridin-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H27N3O2/c1-14-6-10-21(11-7-14)18(23)16-4-3-5-17(20-16)19(24)22-12-8-15(2)9-13-22/h3-5,14-15H,6-13H2,1-2H3 |
Clave InChI |
YPSBLAXJWQNVJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=NC(=CC=C2)C(=O)N3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)

![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)





